Methanesulfenyl iodide, trifluoro-
Description
Trifluoromethanesulfenyl iodide (CF₃SI) is a sulfur-containing organoiodine compound characterized by a trifluoromethyl group bonded to a sulfenyl iodide moiety. Its reactivity and applications can be inferred from structurally related compounds, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and methyl trifluoromethanesulfonate (CF₃SO₃CH₃), which share the trifluoromethyl-sulfur motif .
Properties
CAS No. |
102127-62-8 |
|---|---|
Molecular Formula |
CF3IS |
Molecular Weight |
227.98 g/mol |
IUPAC Name |
trifluoromethyl thiohypoiodite |
InChI |
InChI=1S/CF3IS/c2-1(3,4)6-5 |
InChI Key |
BTWFFNIOAZJXIP-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)SI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Trifluoromethanesulfenyl iodide (CF₃SI) : Contains a sulfenyl iodide (–SI) group, making it highly electrophilic.
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) : Features a sulfonyl chloride (–SO₂Cl) group, widely used as a sulfonating agent .
- Methyl trifluoromethanesulfonate (CF₃SO₃CH₃) : A sulfonate ester with strong alkylating properties .
Physical and Chemical Properties
The table below summarizes available data for comparable compounds:
Key Observations:
- Boiling Points : CF₃SO₂Cl is volatile (29–32°C), facilitating its use in low-temperature reactions. In contrast, CF₃SO₃CH₃ has a higher boiling point (100–101°C), reflecting its stability as a liquid .
- Reactivity : CF₃SI’s iodine atom likely enhances leaving-group ability compared to chlorine in CF₃SO₂Cl, making it more reactive in electrophilic substitutions. CF₃SO₃CH₃’s methyl group is readily transferred, enabling alkylation in organic synthesis .
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